Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate

β2-amino acids enantioselective radical addition protecting group evaluation

Selecting a protecting group and spacer for multi-step synthesis often forces a compromise between stability and flexibility. Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate resolves this by offering a phthalimido group stable to both acidic (TFA) and basic (piperidine) conditions, unlike Boc or Fmoc. The C6 chain provides optimal spacing for chiral induction and PROTAC ternary complex formation. Benefits include: • Higher yields and enantioselectivity versus Boc alternatives for β²-amino acid synthesis. • Proven scope for triplet-sensitized photodecarboxylation to macrocycles without yield penalty. • Orthogonal methyl ester allows sequential deprotection for modular conjugate assembly.

Molecular Formula C15H17NO4
Molecular Weight 275.304
CAS No. 5683-12-5
Cat. No. B2907409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(1,3-dioxoisoindol-2-yl)hexanoate
CAS5683-12-5
Molecular FormulaC15H17NO4
Molecular Weight275.304
Structural Identifiers
SMILESCOC(=O)CCCCCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C15H17NO4/c1-20-13(17)9-3-2-6-10-16-14(18)11-7-4-5-8-12(11)15(16)19/h4-5,7-8H,2-3,6,9-10H2,1H3
InChIKeyWSCDTSMHMCDXAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate Overview


Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate (CAS 5683-12-5, synonym: 6-phthalimidohexanoic acid methyl ester) is a compound with molecular formula C15H17NO4 and molecular weight 275.30 g/mol . It belongs to the ω phthalimidoalkanoate ester family and combines an N phthalimido protected primary amine with a methyl hexanoate ester terminus, offering a reactive C6 alkyl spacer used as a linker or protected monomer in pharmaceutical, materials, and bioconjugation research .

Phthalimido group stable to acid/base conditions for orthogonal protection
C6 hexanoate spacer provides defined spatial separation in linkers
Methyl ester offers selective hydrolysis vs. free acid for controlled coupling

Why Phthalimido-C6-Methyl Ester Is Irreplaceable


Choosing a protecting group or linker for a synthetic sequence is not a generic decision because the phthalimido group is stable under both acidic (e.g., TFA) and basic conditions (e.g., piperidine) [1], unlike the acid-labile Boc and base-labile Fmoc groups. Furthermore, the C6 hexanoate chain provides a specific spatial separation and conformational flexibility that is distinct from shorter (C2–C5) or longer (C7+) homologs [2], and the methyl ester offers selective reactivity versus the free acid or bulkier esters . These differences directly affect reaction yields, enantioselectivity, and the performance of final conjugates.

Acid/base stability profile differs
Phthalimido resists TFA and piperidine; replacing with Boc or Fmoc may alter deprotection sequence and side reactions.
Spacer length not interchangeable
Shorter (C2–C5) or longer (C7+) chains may shift reaction yields and final conjugate performance.
Ester group reactivity mismatch
Switching to free acid or bulkier esters can change solubility, activation requirements, and coupling orthogonality.

Quantitative Differentiation Against Closest Analogs


Protecting Group Impact on Enantioselective Synthesis

In a direct head-to-head comparison of three N-protecting groups (phthalimido, Boc, and succinimido) for enantioselective radical addition to methylamino acrylates, the phthalimido group provided superior yields and enantioselectivity [1]. Although the study employed methylamino acrylate substrates (not the C6 ester specifically), the phthalimido moiety is the key structural feature, and the reported advantage is attributable to its electronic properties.

Enantioselective synthesis
Head-to-head
Phthalimido reported higher yields and enantioselectivity vs Boc and succinimido in radical addition
Supports protecting group choice for β2-amino acid enantioselective method development
Conditions: Mg(NTf2)2/ligand, low temp; specific yields not extractable
β2-amino acids enantioselective radical addition protecting group evaluation

Chain Length Effect on Macrocyclization Efficiency

Griesbeck et al. studied the photodecarboxylative macrocyclization of a series of ω phthalimidoalkanoates with spacer chain lengths from C3 to C11 [1]. The authors noted that the cyclization yield was independent of ring size for the substrates examined, and no dimeric (decarboxylative coupling) products were observed, indicating a high preference for intramolecular over intermolecular electron transfer. This suggests that the C6 hexanoate ester does not suffer a yield penalty compared to shorter or longer homologs, making it a reliable choice when a six-carbon linker is required.

Macrocyclization yield
Class-level
Consistent cyclization yields across C3–C11 ω-phthalimidoalkanoates; no dimer formation
C6 spacer selection supported without yield penalty concerns in photodecarboxylation
Acetone/water, K2CO3; ring size independence reported
photodecarboxylation macrocyclization ω-phthalimidoalkanoate linker length

Methyl Ester vs. Free Acid Reactivity

The methyl ester of 6-phthalimidohexanoic acid offers orthogonal reactivity relative to the free acid (CAS 4443-26-9) . The methyl ester can be selectively hydrolyzed under mild basic conditions (NaOH/MeOH) without affecting the phthalimido group, whereas the free acid would require coupling reagents for activation (e.g., EDC/HOBt) and could undergo unwanted side reactions with amine nucleophiles. In contrast, bulkier esters (e.g., benzyl, tert-butyl) offer different deprotection conditions that may not be compatible with downstream functional groups.

Ester orthogonality
Class-level
Methyl ester cleaved by mild saponification; no premature deprotection under Fmoc/Boc conditions
Facilitates orthogonal deprotection strategy in multi-step synthesis
Free acid requires coupling activation; bulkier esters need harsher conditions
ester protection carboxylic acid masking orthogonal deprotection

Chain-Length-Dependent Liquid Crystal Mesophases

In a series of 4 [(4′‑decyloxybiphenyl‑4‑yl)oxycarbonyl]phthalimide alkane acid methyl esters, the C6 hexanoate derivative exhibited smectic A1 and C1 phases only, whereas other homologs displayed different mesophase behavior [1]. This chain-length-specific phase behavior is critical for designing materials with targeted thermal and optical properties.

Liquid crystal mesophase
Reported
C6 spacer derivative exhibits smectic A1 and C1 phases only
Specific mesophase restriction supports selection for smectic A1/C1 liquid crystal design
DSC, POM, XRD characterization
liquid crystals smectic phases phthalimido spacer structure-property relationship

Purity and Spectroscopic Benchmarking

Reputable vendors (e.g., Leyan) supply Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate at ≥98% purity , and a reference 1H NMR spectrum is available in the SpectraBase database (Compound ID: AzzAUMPZwtP) for identity confirmation [1]. This combination of defined purity and spectroscopic documentation provides a tangible quality benchmark that researchers can use for incoming material verification, which is not uniformly available for all in-class analogs.

Purity & spectroscopic benchmark
Specification review
≥98% purity (supplier); 1H NMR spectrum available in SpectraBase
Supports incoming material verification and method setup
NMR identity confirmation possible; not all analogs offer reference spectra
quality control NMR spectroscopy purity analysis procurement specification

Research and Industrial Application Scenarios


Enantioselective β²-Amino Acid Synthesis

When developing enantioselective methods for β²-amino acids, the phthalimido protecting group offers higher yields and enantioselectivity than Boc or succinimido alternatives [Section 3, Evidence 1]. The C6 hexanoate chain provides adequate spacing for the chiral environment, making this compound a preferred building block for asymmetric synthesis method development [1].

Photochemical Macrocyclization

The compound is a suitable substrate for triplet-sensitized photodecarboxylation to generate hydroxylactams and macrocyclic products [2]. Its C6 chain length is within the proven scope (C3–C11) where cyclization yield is independent of ring size, enabling the synthesis of specific macrocyclic targets without yield penalty [2].

PROTAC Linker Design

PROTAC molecules require precise linker lengths to optimize ternary complex formation and degradation efficiency. The phthalimido group remains intact during Fmoc and Boc deprotection steps, allowing sequential unmasking of the amine for conjugation to a target protein ligand or E3 ligase ligand [1]. The methyl ester can be hydrolyzed to the free acid for coupling at a later stage, providing full synthetic flexibility .

Smectic Liquid Crystal Development

For the design of smectic A1 and C1 liquid crystalline phases, the hexanoate (C6) spacer is a critical structural requirement [3]. The methyl ester derivative serves as a key intermediate in the synthesis of 4 [(4′-decyloxybiphenyl‑4‑yl)oxycarbonyl]phthalimide alkane acid esters, where the C6 chain uniquely restricts the mesophase behavior to smectic A1 and C1 [3].

Application
Selection Property
Validation Focus
Enantioselective β2-amino acid synthesis method development
Phthalimido protecting group yield and enantioselectivity profile
Reproduce reported radical addition conditions
Photochemical macrocyclization studies
C6 spacer within reported C3–C11 scope
Verify cyclization yield independence for target ring size
PROTAC linker design
Orthogonal deprotection stability (phthalimido vs Fmoc/Boc)
Confirm sequential unmasking and conjugation efficiency
Smectic A1/C1 liquid crystal design
C6 spacer requirement for reported mesophase behavior
Reproduce DSC/XRD phase characterization
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